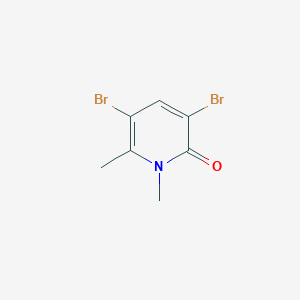

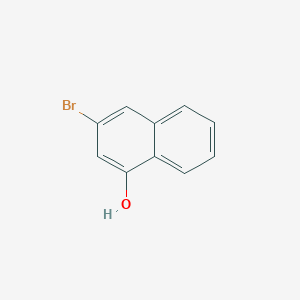

3-Bromonaphthalen-1-ol

Overview

Description

3-Bromonaphthalen-1-ol is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon. It contains a bromine atom and a hydroxyl group attached to the naphthalene ring system. This compound is of interest due to its potential use as an intermediate in the synthesis of various organic compounds, including those with biological activity.

Synthesis Analysis

The synthesis of brominated naphthalenes can be achieved through various methods. For instance, the reaction of diaryl-2,3-allenyl ethers with N-bromosuccinimide leads to the formation of highly functionalized 2-bromonaphthalenes, which could be further modified to produce 3-bromonaphthalen-1-ol derivatives . Another approach involves the oxidation and Claisen rearrangement of 1-methoxynaphthalene to yield 2-allyl-3-bromo-1,4-dimethoxynaphthalene, a key intermediate for bioactive pyranonaphthoquinones . Additionally, 1-(4-bromo-1-hydroxynaphthalen-2-yl)-ethan-1-one can be prepared by refluxing 4-bromonaphthalen-1-ol with glacial acetic acid in the presence of fused ZnCl2 .

Molecular Structure Analysis

The molecular structure of brominated naphthalene derivatives has been studied using various spectroscopic and crystallographic techniques. For example, the crystal structure of a related compound, N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, was determined, showing the planarity of the bromophenyl group with the oxadiazole ring . Similarly, the crystal and molecular structure of 3-(p-bromophenyl)phthalide was solved, revealing the inclination of the phenyl ring to the fused-ring system . These studies provide insights into the geometric parameters that could be expected for 3-bromonaphthalen-1-ol.

Chemical Reactions Analysis

Brominated naphthalenes can undergo various chemical reactions due to the presence of reactive sites such as the bromine atom and the hydroxyl group. For instance, 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One was synthesized from 4-bromonaphthalen-1-ol, showcasing the compound's utility in constructing complex molecules with potential antimicrobial activity . Additionally, the preparation of bromo derivatives of 2-acetyl-1-naphthol demonstrates the versatility of brominated naphthalenes in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated naphthalenes are influenced by the presence of the bromine atom and functional groups. The crystal structure of 1,4-dibromonaphthalene, for example, indicates that the bromine atoms can cause significant deviations from the aromatic plane, which could affect the compound's reactivity and physical properties . The synthesis and antimicrobial studies on new substituted 1,3,4-oxadiazole derivatives bearing a 6-bromonaphthalene moiety further illustrate the chemical reactivity of such compounds .

Scientific Research Applications

Phosphorescence and Analytical Applications

- 3-Bromonaphthalen-1-ol has been studied for its room-temperature phosphorescence properties. For instance, 1-bromonaphthalene (a derivative) shows intense phosphorescence in aqueous beta-cyclodextrin solution, which has potential applications in analytical chemistry. This property allows for the detection of low concentrations of 1-bromonaphthalene, indicating its utility in sensitive analytical methods (Du et al., 1997).

Medicinal Chemistry and Antimicrobial Activity

- 3-Bromonaphthalen-1-ol derivatives have been synthesized and evaluated for their antimicrobial activities. These synthesized compounds have shown promising results, indicating their potential application in developing new antimicrobial agents (Sherekar et al., 2021).

Guest-Host Complex Formation

- The interaction of halonaphthalenes (including bromonaphthalene) with beta-cyclodextrin has been studied, revealing insights into guest-host complex formation. This research suggests potential applications in the development of new materials and chemical processes (Turro et al., 1982).

Chemical Synthesis and Functionalization

- 3-Bromonaphthalen-1-ol is used as a starting material or intermediate in various synthetic chemical reactions. For example, it has been involved in the synthesis of highly functionalized bromonaphthalenes, indicating its role in the synthesis of complex organic molecules (Wang et al., 2014).

Molecular Interaction Studies

- The molecule has been used in studies to understand molecular interactions, such as the formation of inclusion complexes in aqueous solutions. These studies provide valuable insights into molecular behavior in various environments (Zhang et al., 1997).

NMR Spectroscopy Applications

- It is also a subject of interest in NMR spectroscopy studies to understand the geometry and orientation of molecules in liquid-crystalline solvents. This research has implications for the development of advanced spectroscopic techniques (Field et al., 1992).

Photoinduced Electron Transfer Sensors

- 3-Bromonaphthalene derivatives have been used in the development of phosphorescent sensors for proton monitoring, demonstrating its potential in sensor technology (Bissell & Silva, 1991).

Safety and Hazards

properties

IUPAC Name |

3-bromonaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrO/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSAZQMOSZQCHHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633876 | |

| Record name | 3-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromonaphthalen-1-ol | |

CAS RN |

90767-17-2 | |

| Record name | 3-Bromonaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-(pyrrolidine-2-carbonylamino)pentanediamide](/img/structure/B3030375.png)

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)